molecular formula C17H20ClFN4O B6444558 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine CAS No. 2549016-22-8

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine

Cat. No.: B6444558
CAS No.: 2549016-22-8
M. Wt: 350.8 g/mol
InChI Key: MENJIVHIZCXXNQ-UHFFFAOYSA-N
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Description

4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a pyrimidine derivative featuring a fluorinated core and a piperidine moiety substituted with a (3-chloropyridin-4-yl)oxy methyl group. The pyrimidine ring is substituted at positions 5 (fluoro), 6 (ethyl), and 4 (piperidine-linked side chain). The ethyl group at position 6 likely enhances lipophilicity, while the 3-chloropyridinyloxy substituent may influence electronic properties and target binding.

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN4O/c1-2-14-16(19)17(22-11-21-14)23-7-4-12(5-8-23)10-24-15-3-6-20-9-13(15)18/h3,6,9,11-12H,2,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENJIVHIZCXXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine usually involves multi-step synthetic routes. Starting from easily accessible precursors, one common method includes the chlorination of pyridine followed by etherification with piperidine derivatives, and finally, ethylation and fluorination. Each step requires precise control of temperature, pressure, and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis is often optimized for cost-efficiency and scalability. This involves continuous flow reactions, automated control systems to monitor reaction parameters, and the use of catalysts to speed up the reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes substitution, oxidation, and reduction reactions. Common Reagents and Conditions: During substitution reactions, it commonly reacts with nucleophiles like amines or thiols under basic conditions. Oxidation and reduction reactions may involve reagents such as potassium permanganate or hydrogen gas, respectively, often under controlled temperature and pressure. Major Products: Depending on the reagents and conditions, major products can vary from modified pyridine derivatives to piperidine transformations, each with unique properties and applications.

Scientific Research Applications

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a compound with wide-ranging applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, utilized in creating novel organic compounds.

  • Biology: It’s investigated for its role in biochemical pathways and interactions with proteins or nucleic acids.

  • Medicine: There’s ongoing research into its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

  • Industry: Utilized in the development of specialty chemicals and advanced materials, contributing to innovations in various sectors.

Mechanism of Action

The compound exerts its effects through interaction with molecular targets, often involving binding to specific receptors or enzymes. This binding triggers a cascade of biochemical events that modulate physiological processes. For example, in medicinal applications, it may inhibit or activate particular pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Substituents (Position) Key Features
Target Compound Pyrimidine 5-F, 6-Ethyl, 4-(3-Cl-pyridinyloxy-methyl-piperidine) Enhanced lipophilicity (ethyl), halogen-mediated binding (F, Cl)
EP 1 808 168 B1 () Pyrido[3,4-d]pyrimidine 8-(4-Fluoro-6-methoxy-pyridin-3-yl), 4-[1-(3-isopropyl-oxadiazolyl)-piperidin-4-yloxy] Oxadiazole enhances metabolic stability; methoxy improves solubility
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-sulfonyl)amino]pyrimidine-5-carboxaldehyde () Pyrimidine 4-Fluorophenyl, 6-isopropyl, sulfonamide Sulfonamide boosts bioavailability; fluorophenyl enhances target affinity
5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidine () Thieno[2,3-d]pyrimidine 4-(3,4-dichlorophenyl-piperazinyl), 5-(4-fluorophenyl) Thieno-core increases planarity; dichlorophenyl improves receptor selectivity
Chromeno[4,3-d]pyrimidin-5-one () Chromeno-pyrimidine 4-(piperidin-1-yl)phenyl, 2-thioxo Fused chromene ring enhances rigidity; thioxo group aids in H-bonding

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Properties Based on Substituents

Property Target Compound EP 1 808 168 B1 () Thieno-pyrimidine () Chromeno-pyrimidine ()
Molecular Weight ~400–420 g/mol ~450–480 g/mol ~500–520 g/mol ~350–370 g/mol
LogP (Predicted) 3.5–4.2 2.8–3.5 4.0–4.8 2.5–3.2
Solubility Moderate (fluorine, ethyl) High (methoxy, oxadiazole) Low (thieno-core) Moderate (thioxo, chromene)
Bioavailability Likely oral activity Optimized for CNS penetration Potential hepatic metabolism High (computational prediction)
  • Fluorine Impact : The 5-fluoro substituent in the target compound aligns with trends in kinase inhibitors, where fluorine enhances binding via electrostatic interactions and metabolic stability .
  • Chloropyridinyloxy Group : Compared to EP 1 808 168 B1’s oxadiazole, this group may reduce solubility but improve target specificity due to chlorine’s electronegativity and steric effects .
  • Ethyl vs. Isopropyl : The 6-ethyl group in the target compound offers a balance between lipophilicity and steric bulk, contrasting with the 6-isopropyl group in ’s compound, which may hinder membrane permeability.

Biological Activity

The compound 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C17H21ClFN4O
  • Molecular Weight : 358.9 g/mol
  • CAS Number : 2640829-12-3

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the piperidine and pyrimidine moieties allows for diverse interactions, potentially modulating enzyme activity and influencing signaling pathways.

1. Enzyme Inhibition

Research indicates that compounds with similar structures have shown significant enzyme inhibitory activity. For instance, derivatives of piperidine have been studied for their effects on acetylcholinesterase (AChE) and urease inhibition, which are crucial for treating neurodegenerative diseases and managing urea levels in the body, respectively.

CompoundTarget EnzymeIC50 (µM)
Piperidine Derivative AAChE2.14 ± 0.003
Piperidine Derivative BUrease0.63 ± 0.001

These values suggest that modifications to the piperidine structure can enhance inhibitory potency against specific enzymes .

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Similar piperidine derivatives have demonstrated effective antibacterial activity against various strains, indicating that this class of compounds may be useful in developing new antibiotics.

3. Anticancer Potential

Studies have highlighted the anticancer potential of piperidine-containing compounds. The structural diversity provided by the pyrimidine ring enhances their ability to target cancer cells selectively, making them candidates for further development in oncology.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of the target compound and evaluated their biological activities through in vitro assays. The findings revealed that specific modifications to the piperidine ring improved both enzyme inhibition and antibacterial efficacy .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic profiling of related compounds showed promising absorption and distribution characteristics, suggesting that the target compound may exhibit favorable bioavailability when administered in vivo .

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